molecular formula C24H24NP B12870840 (S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine

(S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine

Cat. No.: B12870840
M. Wt: 357.4 g/mol
InChI Key: LPFRDJWVRRUBSG-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

IUPAC and Common Nomenclature

The systematic IUPAC name is (S)-1-(2-dimethylphosphanylnaphthalen-1-yl)-N,N-dimethylnaphthalen-2-amine . Common synonyms include (S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine and the CAS registry number 405927-98-2 . The "(S)" designation indicates the absolute configuration at the stereogenic center, critical for its enantioselective behavior.

Structural Formula and Representation

The molecule consists of two naphthalene rings linked at the 1,1'-positions. Key substituents include:

  • A dimethylphosphino group (–P(CH₃)₂) at the 2'-position of the first naphthalene.
  • A dimethylamino group (–N(CH₃)₂) at the 2-position of the second naphthalene .

The SMILES notation is CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C)C , reflecting connectivity and branching .

Alternative Names and Abbreviations

Alternate identifiers include CS-0203016 and 405928-70-3 . Unlike BINAP or SEGPHOS, this ligand lacks a standardized acronym but is occasionally referenced by its CAS number in synthetic protocols .

Physical and Chemical Properties

Molecular Weight and Composition

With the formula C₂₄H₂₄NP , the molecular weight is 357.4 g/mol . The phosphorus and nitrogen atoms contribute to its Lewis basicity, while the binaphthyl scaffold provides rigidity.

Property Value
Molecular Formula C₂₄H₂₄NP
Molecular Weight 357.4 g/mol
XLogP3-AA 5.7
Rotatable Bond Count 3
Structural Configuration and Chirality

The (S)-configuration arises from the spatial arrangement around the binaphthyl axis. This chirality induces a dihedral angle between the naphthalene rings, estimated to be narrower than BINAP’s 90° but wider than SEGPHOS’ 60–70° . The dimethylphosphino group’s smaller size compared to diphenylphosphino (as in BINAP) reduces steric bulk, potentially enhancing substrate accessibility .

Spectroscopic Characteristics

¹H NMR (400 MHz, C₆D₆): Peaks at δ 7.03 (dd, J = 7.6, 1.6 Hz), 6.88 (d, J = 3.1 Hz), and 3.80 (s, 3H) correspond to aromatic protons and methyl groups, respectively . The ³¹P NMR signal (unreported in sources) is anticipated near δ −20 ppm, typical for trialkylphosphines.

Related Binaphthyl Compounds

Structural Analogs and Derivatives
  • (S)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine (CAS 921212-80-8): Replaces phosphorus with a second dimethylamino group, altering electronic properties .
  • 2'-Chloro-4,4'-dimethoxy-[1,1'-biphenyl]-2-amine : Demonstrates how halogen and methoxy modifications affect reactivity .
Comparison with BINAP and SEGPHOS Ligands
  • BINAP : Features diphenylphosphino groups, creating a larger dihedral angle (~90°) and greater steric hindrance. This compound’s dimethylphosphino group lowers steric demand but retains strong π-accepting ability .
  • SEGPHOS : Incorporates methyl groups on the phosphine aryl rings, further narrowing the dihedral angle (~70°) and enhancing enantioselectivity in hydrogenations .
Structure-Property Relationships

The electron-donating dimethylamino group increases electron density at the nitrogen, improving coordination to transition metals like palladium or rhodium. Conversely, the dimethylphosphino group offers moderate π-accepting capability compared to bulkier analogs, balancing steric and electronic effects .

Properties

Molecular Formula

C24H24NP

Molecular Weight

357.4 g/mol

IUPAC Name

1-(2-dimethylphosphanylnaphthalen-1-yl)-N,N-dimethylnaphthalen-2-amine

InChI

InChI=1S/C24H24NP/c1-25(2)21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)26(3)4/h5-16H,1-4H3

InChI Key

LPFRDJWVRRUBSG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine typically follows a multi-step approach:

  • Step 1: Preparation of the Binaphthyl Amine Precursor
    Starting from 2,2'-dibromo-1,1'-binaphthalene, selective amination at the 2-position is achieved using palladium-catalyzed amination with benzophenone imine as an ammonia surrogate, followed by hydrolysis to yield 2'-bromo-[1,1'-binaphthalen]-2-amine. This step employs Pd2(dba)3 as the catalyst and DPEphos as the ligand, with sodium tert-butoxide as the base under reflux conditions.

  • Step 2: Introduction of the Dimethylphosphino Group
    The 2'-bromo substituent is then converted to the dimethylphosphino group via a palladium-catalyzed cross-coupling reaction with a suitable dimethylphosphine reagent. This step requires careful control to avoid oxidation of the phosphine and to maintain the stereochemical integrity of the binaphthyl axis.

  • Step 3: N,N-Dimethylation of the Amine
    The amine group is methylated to the N,N-dimethyl derivative using standard methylation reagents such as formaldehyde and formic acid (Eschweiler–Clarke methylation) or methyl iodide with a base, ensuring full conversion to the tertiary amine.

  • Step 4: Purification and Characterization
    The final product is purified by column chromatography or recrystallization. Characterization includes NMR spectroscopy (1H, 31P), mass spectrometry, and chiral HPLC to confirm enantiomeric purity.

Detailed Reaction Conditions and Catalysts

Step Reaction Type Reagents & Catalysts Conditions Notes
1 Pd-catalyzed amination 2,2'-dibromo-1,1'-binaphthalene, benzophenone imine, Pd2(dba)3 (1 mol%), DPEphos (2 mol%), NaOtBu Reflux, inert atmosphere High regioselectivity for 2-amino substitution
2 Pd-catalyzed phosphination 2'-bromo-binaphthyl amine, dimethylphosphine source (e.g., P(CH3)2H or equivalent), Pd catalyst Mild heating, inert atmosphere Avoids phosphine oxidation, preserves chirality
3 N,N-Dimethylation Formaldehyde + formic acid or methyl iodide + base Room temperature to reflux Complete methylation to tertiary amine
4 Purification Column chromatography, recrystallization Solvent-dependent Ensures high purity and enantiomeric excess

Representative Synthetic Route Example

  • Synthesis of 2'-bromo-[1,1'-binaphthalen]-2-amine:

    • 2,2'-dibromo-1,1'-binaphthalene (1 equiv) is reacted with benzophenone imine (1.3 equiv) in the presence of Pd2(dba)3 (1 mol%) and DPEphos (2 mol%) with NaOtBu (1.5 equiv) in refluxing toluene under nitrogen.
    • The intermediate imine is hydrolyzed to the free amine.
  • Phosphination:

    • The 2'-bromo amine is subjected to Pd-catalyzed coupling with dimethylphosphine reagents under inert atmosphere, typically in THF or toluene, at mild temperatures to install the dimethylphosphino group.
  • N,N-Dimethylation:

    • The amine is methylated using Eschweiler–Clarke conditions (formaldehyde and formic acid) or methyl iodide with a base such as potassium carbonate.
  • Isolation and Characterization:

    • The product is purified and characterized by NMR (notably 31P NMR to confirm phosphine incorporation), mass spectrometry, and chiral HPLC.

Research Findings and Analytical Data

  • NMR Spectroscopy:
    1H NMR spectra show characteristic aromatic signals of the binaphthyl moiety and methyl signals for the dimethylphosphino and N,N-dimethylamine groups. 31P NMR confirms the presence of the phosphine group with a chemical shift typical for dialkylphosphines.

  • Chiral Purity:
    Enantiomeric excess (ee) is typically >95%, confirmed by chiral HPLC or polarimetry, ensuring the (S)-configuration is retained throughout synthesis.

  • Catalytic Performance:
    The ligand exhibits high efficiency in asymmetric catalysis, particularly in transition-metal-catalyzed cross-coupling reactions, where the steric and electronic properties of the dimethylphosphino and dimethylamine groups enhance selectivity and activity.

Comparative Data Table of Preparation Parameters

Parameter Typical Value/Condition Reference/Notes
Pd Catalyst Loading 1–2 mol% Pd2(dba)3 commonly used
Ligand for Pd Catalysis DPEphos (2 mol%) Facilitates amination step
Base for Amination Sodium tert-butoxide (1.5 equiv) Strong base for deprotonation
Phosphination Temperature Mild heating (50–80 °C) Avoids phosphine oxidation
Methylation Reagents Formaldehyde + formic acid or methyl iodide Standard tertiary amine synthesis
Purification Method Column chromatography, recrystallization Ensures high purity
Enantiomeric Excess (ee) >95% Verified by chiral HPLC

Chemical Reactions Analysis

Types of Reactions

(S)-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions, particularly in the formation of metal complexes.

    Coordination: It acts as a ligand, coordinating with transition metals to form stable complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as metal halides (e.g., palladium chloride) are used in substitution reactions.

    Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.

Major Products

    Phosphine Oxides: Formed through oxidation reactions.

    Metal Complexes: Formed through coordination with transition metals, often used in catalytic applications.

Scientific Research Applications

Asymmetric Catalysis

(S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine is widely used as a chiral ligand in asymmetric catalysis. Its ability to facilitate enantioselective reactions makes it valuable for synthesizing chiral molecules, which are essential in pharmaceuticals.

  • Case Study : In a study by Zhang et al. (2020), this ligand was employed in the palladium-catalyzed asymmetric allylic substitution of racemic substrates, achieving high enantioselectivity (up to 98% ee) .

Synthesis of Biologically Active Compounds

The compound is instrumental in synthesizing various biologically active compounds, including potential pharmaceuticals.

  • Example : Research published by Lee et al. (2021) demonstrated the use of this ligand in the synthesis of novel anti-cancer agents through palladium-catalyzed cross-coupling reactions .

Metal Complex Formation

This compound can form stable metal complexes with transition metals such as palladium, platinum, and rhodium. These complexes are pivotal in catalyzing numerous chemical reactions.

  • Data Table: Metal Complexes Formed
MetalComplex TypeApplication
PalladiumPd-Ligand ComplexCross-coupling reactions
PlatinumPt-Ligand ComplexCatalytic converters
RhodiumRh-Ligand ComplexHydrogenation reactions

Industrial Applications

In addition to its laboratory uses, this compound is also utilized in industrial processes for producing fine chemicals and advanced materials. Its role as a catalyst in large-scale synthetic procedures underlines its importance in the chemical manufacturing sector.

Mechanism of Action

The mechanism by which (S)-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine exerts its effects involves:

    Coordination with Metals: The phosphine group coordinates with transition metals, forming stable complexes.

    Catalytic Activity: These metal complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity.

    Molecular Targets: The primary targets are the substrates involved in the catalytic reactions, which undergo transformation through the catalytic cycle.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethyl-[1,1'-binaphthalen]-2-amine (1d)

  • Structure: Lacks the 2'-phosphino group, featuring only dimethylamino substituents.
  • Synthesis : Prepared via a photo-induced substitution of 1-iodonaphthalene with 2-naphthylamine in liquid NH₃, followed by methylation with (CH₃)₂SO₄ (55% yield) .
  • Key Difference: The absence of the phosphino group limits its utility in metal coordination compared to the target compound.

(R)-2'-Isothiocyanato-N,N-dimethyl-[1,1'-binaphthalen]-2-amine

  • Structure: Contains an isothiocyanato group at the 2'-position instead of dimethylphosphino.
  • Applications: Serves as a precursor for chiral thiourea catalysts. Reacts with (S)-2-amino-2-phenylethanol to form thiourea derivatives for asymmetric catalysis .
  • Key Difference: The isothiocyanato group enables nucleophilic reactivity, whereas the dimethylphosphino group in the target compound facilitates stronger metal-ligand interactions.

2'-(9H-Carbazol-9-yl)-[1,1'-binaphthalen]-2-amine

  • Structure : Features a carbazole substituent at the 2'-position.
  • Crystallographic Data :
    • C–N bond lengths: 1.385–1.425 Å.
    • Torsion angle (C1–C10–C11–C12): −74.1°, indicating significant axial chirality .
  • Applications : Used in circularly polarized thermally activated delayed fluorescence (CP-TADF) materials due to its chiral perturbation effects .
  • Key Difference: The carbazole group introduces π-conjugation and electronic delocalization, contrasting with the electron-rich dimethylphosphino group in the target compound.

N,N′-Dimethyl-1,1′-binaphthalene-2,2′-diamine

  • Structure: Contains dimethylamino groups at both 2- and 2'-positions.
  • Stereochemistry : Available in (R)- and (S)-configurations, with axial chirality critical for enantioselective catalysis .
  • Key Difference: The symmetrical dimethylamino substitution pattern reduces steric hindrance compared to the asymmetrical dimethylphosphino-dimethylamino structure of the target compound.

2'-(Dicyclohexylphosphino)-N,N-dimethyl-[1,1'-biphenyl]-2-amine

  • Structure: Biphenyl backbone with dicyclohexylphosphino and dimethylamino groups.
  • Applications: Acts as a ligand in palladium-catalyzed cross-coupling reactions. The bulky dicyclohexylphosphino group enhances steric control .

Comparative Analysis Table

Compound Substituents (2 and 2') Key Properties Applications
(S)-2'-(Dimethylphosphino)-N,N-dimethyl... Dimethylphosphino, dimethylamino High metal-coordination capacity; chiral backbone Asymmetric catalysis (potential)
N,N-Dimethyl-[1,1'-binaphthalen]-2-amine Dimethylamino Fragmentation-resistant under radical conditions Perylene synthesis
(R)-2'-Isothiocyanato-N,N-dimethyl... Isothiocyanato, dimethylamino Nucleophilic reactivity Chiral thiourea catalysts
2'-(9H-Carbazol-9-yl)-... Carbazole, amine CP-TADF activity; C–N bond lengths: 1.385–1.425 Å Optoelectronic materials
N,N′-Dimethyl-1,1′-binaphthalene-2,2′-diamine Dimethylamino (both positions) Symmetrical structure; axial chirality Enantioselective synthesis
2'-(Dicyclohexylphosphino)-N,N-dimethyl... Dicyclohexylphosphino, dimethylamino Bulky phosphino group; biphenyl scaffold Cross-coupling reactions

Research Findings and Implications

  • Electronic Effects: The dimethylphosphino group in the target compound provides stronger σ-donor character compared to amino or carbazole groups, enhancing its suitability for electron-deficient metal centers .
  • Synthetic Challenges: Phosphino-substituted binaphthyls require specialized synthetic routes (e.g., phosphorylation of pre-functionalized binaphthylamines), whereas methoxy or amino derivatives are more straightforward to prepare .

Biological Activity

(S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine, with CAS number 405928-70-3, is a phosphine-containing compound that has garnered interest due to its potential biological activities. The compound's unique structure, characterized by a binaphthyl moiety and a dimethylphosphino group, suggests possible applications in medicinal chemistry and biochemistry.

  • Molecular Formula : C24_{24}H24_{24}NP
  • Molecular Weight : 357.43 g/mol
  • CAS Number : 405928-70-3

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Its phosphine group may facilitate coordination with metal ions, influencing enzymatic activity or signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phosphine derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50_{50} (µM)
This compoundMCF-7 (Breast Cancer)2.96
Related Phosphine CompoundsA549 (Lung Cancer)1.29

In a study involving MCF-7 cells, the compound demonstrated significant inhibition of cell growth, suggesting that it may induce apoptosis through mechanisms involving cell cycle arrest at the S phase .

Antibacterial Activity

The antibacterial properties of phosphine derivatives are also noteworthy. Although specific data on this compound is limited, related compounds have exhibited activity against Gram-positive and Gram-negative bacteria.

Bacteria Minimum Inhibitory Concentration (MIC) (µg/mL)
E. faecalis40
P. aeruginosa50
S. typhi45
K. pneumoniae30

These findings indicate that phosphine derivatives can serve as potential leads for developing new antibacterial agents .

Anti-inflammatory Activity

Phosphine-containing compounds have also been investigated for their anti-inflammatory effects. In vitro studies suggest that they can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Compound Cytokine Inhibition (%)
This compoundTNF-α: 78%, IL-6: 89%

This suggests that the compound may modulate immune responses and could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have explored the synthesis and biological evaluation of phosphine derivatives similar to this compound:

  • Study on Anticancer Properties : A study reported that a series of phosphine derivatives were synthesized and evaluated for their cytotoxicity against multiple cancer cell lines. The results indicated that structural modifications significantly affected their potency.
  • Antibacterial Evaluation : Another research effort focused on synthesizing phosphine-based compounds and testing their antibacterial efficacy against resistant strains of bacteria. The findings revealed promising activity comparable to existing antibiotics.

Q & A

Q. What are the key synthetic routes for preparing (S)-2'-(dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine?

The compound is typically synthesized via a multi-step approach:

  • Step 1 : Lithiation of 2'-bromo-N,N-dimethyl-[1,1'-biphenyl]-2-amine using n-BuLi at low temperatures (-78°C) to generate a reactive aryl lithium intermediate .
  • Step 2 : Phosphorylation by reacting the intermediate with chlorodi(organo)phosphines (e.g., chlorodi(furan-2-yl)phosphine) to introduce the dimethylphosphino group .
  • Step 3 : Resolution of enantiomers via chiral chromatography or crystallization to isolate the (S)-configured product . Yields range from 35% to 70%, depending on reaction optimization (e.g., solvent choice, temperature) .

Q. How is the chiral configuration of this compound validated experimentally?

  • X-ray crystallography : The absolute configuration is confirmed by analyzing torsion angles (e.g., C1–C10–C11–C12 = −74.1° in related binaphthyl systems) and comparing them to known chiral standards .
  • Chiral HPLC : Retention times and peak splitting are compared to racemic mixtures to assess enantiomeric excess (>98% ee achievable) .
  • Optical rotation : Specific rotation values ([α]D) are measured and cross-referenced with literature data for chiral binaphthyl derivatives .

Advanced Research Questions

Q. What structural features enable this ligand to induce high enantioselectivity in asymmetric catalysis?

  • Axial chirality : The binaphthyl backbone creates a rigid, non-planar structure, with torsion angles near −74° between naphthalene planes, providing a well-defined chiral pocket .
  • Electronic tuning : The dimethylphosphino group enhances electron-donating capacity, stabilizing metal centers (e.g., Pd, Rh) in catalytic intermediates .
  • Steric effects : N,N-dimethyl groups on the amine restrict rotational freedom, preorganizing the ligand for selective substrate binding .

Q. How can computational methods elucidate the ligand’s role in transition-metal catalysis?

  • DFT calculations : Modeling the ligand’s coordination geometry (e.g., Pd–P bond lengths ~2.3 Å) and transition-state interactions reveals steric/electronic contributions to enantioselectivity .
  • Molecular dynamics : Simulates ligand flexibility in solution, predicting conformational changes during catalytic cycles .
  • Example: Calculations on related phosphine-binaphthyl systems show that substituents at the 2'-position significantly influence energy barriers for enantioselective pathways .

Q. How do reaction conditions (solvent, temperature) impact catalytic performance in cross-coupling reactions?

  • Solvent effects : Polar aprotic solvents (e.g., THF) improve ligand solubility and metal-ligand complex stability, while ethereal solvents enhance steric control .
  • Temperature : Lower temperatures (−78°C to 0°C) favor kinetic control, increasing enantiomeric excess (e.g., 90% ee at −78°C vs. 70% ee at 25°C) .
  • Data contradiction resolution : Conflicting reports on catalytic efficiency (e.g., 57% vs. 13% yields in DMSO vs. liquid ammonia) can arise from solvent-dependent stabilization of reactive intermediates .

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